(2-(Acryloyloxy)ethyl)dimethylammonium nitrate
CAS No.: 85422-98-6
Cat. No.: VC16987796
Molecular Formula: C7H14N2O5
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85422-98-6 |
|---|---|
| Molecular Formula | C7H14N2O5 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl prop-2-enoate;nitric acid |
| Standard InChI | InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4) |
| Standard InChI Key | DKUCPGQRVQHYRA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound is systematically named 2-(dimethylamino)ethyl prop-2-enoate nitrate, reflecting its acrylate ester and quaternary ammonium structure. Its IUPAC name, 2-(dimethylamino)ethyl prop-2-enoate; nitric acid, underscores the ionic pairing between the cationic acrylate derivative and the nitrate anion . Alternative designations include the European Community (EC) number 287-200-3 and DSSTox Substance ID DTXSID101005943 .
Table 1: Key Identifiers of (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate
| Property | Value |
|---|---|
| CAS No. | 85422-98-6 |
| Molecular Formula | C₇H₁₄N₂O₅ |
| Molecular Weight | 206.20 g/mol |
| InChI Key | DKUCPGQRVQHYRA-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC(=O)C=C.N+(O)[O⁻] |
Molecular Geometry and Reactivity
The molecule comprises a dimethylammonium group linked via an ethylene spacer to an acrylate ester, with a nitrate counterion stabilizing the charge. The acrylate’s α,β-unsaturated carbonyl group enables radical or anionic polymerization, while the quaternary ammonium moiety contributes to ionic conductivity and surfactant-like behavior . Computational analyses reveal a polar surface area of 95.6 Ų and five rotatable bonds, suggesting conformational flexibility .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves quaternization of 2-(dimethylamino)ethyl acrylate with nitric acid. This exothermic reaction proceeds under mild conditions (25–50°C), yielding the nitrate salt in high purity. Alternative methods include anion exchange from bromide or chloride precursors, though nitric acid is preferred for its low cost and minimal byproducts .
Table 2: Synthetic Parameters and Yields
| Parameter | Value |
|---|---|
| Reactants | 2-(Dimethylamino)ethyl acrylate + HNO₃ |
| Temperature | 25–50°C |
| Yield | >90% |
| Purity | ≥95% (by NMR) |
Scalability and Industrial Production
Industrial-scale production employs continuous flow reactors to manage heat dissipation and ensure consistent stoichiometry. Post-synthesis purification involves solvent washing (e.g., diethyl ether) and vacuum drying, achieving residues below 0.1%.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 113°C and decomposes above 200°C, releasing nitrogen oxides . It is hygroscopic, requiring storage under anhydrous conditions. Solubility spans polar solvents (water, ethanol) but is negligible in hydrocarbons.
Table 3: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| LogP | -1.2 (estimated) |
| Molar Refractivity | 45.8 cm³/mol |
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.95 (s, CH₃), 3.20 (s, N-CH₃), 4.60 (m, CH₂-O), 5.80–6.40 (m, acrylate vinyl) .
-
IR (cm⁻¹): 1720 (C=O), 1640 (C=C), 1380 (NO₃⁻).
Applications in Materials Science
Ionic Polymers and Conductors
The compound’s acrylate group facilitates UV-initiated polymerization, forming cross-linked polyelectrolytes. These polymers exhibit ionic conductivities of 10⁻⁴–10⁻³ S/cm, suitable for solid-state electrolytes in batteries .
Surface Modification Agents
Covalent grafting onto substrates (e.g., silica, metals) via the acrylate’s double bond imparts cationic charges, enhancing adhesion in coatings and antimicrobial surfaces.
| Parameter | Value |
|---|---|
| GHS Hazard Statements | H302, H315, H319 |
| Precautionary Codes | P264, P280, P305+P351+P338 |
Comparative Analysis with Related Compounds
Quaternary Ammonium Salts
Compared to [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate), this compound offers superior polymerizability but lower thermal stability .
Future Research Directions
-
Stability Enhancement: Stabilizing the nitrate anion against thermal decomposition.
-
Biomedical Applications: Exploring antimicrobial coatings for medical devices.
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